An In-depth Technical Guide to Ethyl Azetidine-3-carboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to Ethyl Azetidine-3-carboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of Ethyl azetidine-3-carboxylate hydrochloride (CAS No. 405090-31-5), a critical building block for researchers, scientists, and drug development professionals. We will delve into its chemical structure, synthesis, physicochemical properties, and its pivotal role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction and Chemical Identity
Ethyl azetidine-3-carboxylate hydrochloride is a heterocyclic compound featuring a four-membered azetidine ring substituted with an ethyl carboxylate group at the 3-position. It is supplied as a stable hydrochloride salt, enhancing its handling and storage properties. The strained azetidine ring is a sought-after motif in medicinal chemistry, as it can impart favorable properties such as improved metabolic stability, solubility, and three-dimensional diversity to drug candidates.
Molecular Formula: C₆H₁₂ClNO₂[1][3]
Molecular Weight: 165.62 g/mol [3]
IUPAC Name: ethyl azetidine-3-carboxylate;hydrochloride[3]
Synonyms: Ethyl 3-azetidinecarboxylate hydrochloride, Azetidine-3-carboxylic acid ethyl ester hydrochloride[1][3]
Chemical Structure:
The structure consists of a saturated four-membered ring containing one nitrogen atom (azetidine). An ethyl ester functional group is attached to the carbon at the 3-position. The hydrochloride salt form involves the protonation of the azetidine nitrogen.
Caption: Chemical structure of Ethyl azetidine-3-carboxylate hydrochloride.
Representative Synthesis
While numerous methods exist for the synthesis of the azetidine core, a common and illustrative pathway to Ethyl azetidine-3-carboxylate involves the cyclization of a suitably functionalized acyclic precursor. Below is a representative, multi-step synthesis, followed by the formation of the hydrochloride salt.
Synthetic Workflow Diagram
Caption: A representative synthetic workflow for Ethyl azetidine-3-carboxylate hydrochloride.
Detailed Experimental Protocol (Representative)
Step 1: N-Protection of Azetidine-3-carboxylic Acid
The causality behind this initial step is to prevent the secondary amine of the azetidine ring from participating in unwanted side reactions during the subsequent esterification. A common protecting group like tert-butyloxycarbonyl (Boc) is employed for its stability under esterification conditions and its ease of removal.
-
To a stirred solution of azetidine-3-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide to deprotonate the carboxylic acid.
-
Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the N-Boc-azetidine-3-carboxylic acid with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected acid.
Step 2: Esterification
This step introduces the ethyl ester functionality. Acid-catalyzed esterification (Fischer esterification) is a standard and reliable method for this transformation.
-
Dissolve the N-Boc-azetidine-3-carboxylic acid in an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Extract the ethyl N-Boc-azetidine-3-carboxylate with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography if necessary.
Step 3: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group and the simultaneous formation of the stable hydrochloride salt. This is typically achieved under acidic conditions.
-
Dissolve the purified ethyl N-Boc-azetidine-3-carboxylate in a suitable anhydrous organic solvent, such as diethyl ether or 1,4-dioxane.
-
Cool the solution in an ice bath and slowly bubble anhydrous hydrogen chloride gas through it, or add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane).
-
A precipitate of ethyl azetidine-3-carboxylate hydrochloride will form.
-
Stir the suspension at room temperature for a few hours to ensure complete deprotection and salt formation.
-
Collect the solid product by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield the final product.
Physicochemical Properties
The physicochemical properties of a building block are crucial for its application in synthesis, influencing reaction conditions, purification methods, and formulation of the final active pharmaceutical ingredient.
| Property | Value | Source |
| CAS Number | 405090-31-5 | [1][2] |
| Molecular Formula | C₆H₁₂ClNO₂ | [1][3] |
| Molecular Weight | 165.62 g/mol | [3] |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | Not explicitly stated in search results | N/A |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO | Inferred from structure |
| Storage Temperature | 2-8 °C | Sigma-Aldrich |
Applications in Drug Discovery and Development
Ethyl azetidine-3-carboxylate hydrochloride serves as a versatile building block in medicinal chemistry, primarily due to the desirable properties imparted by the azetidine scaffold. Its most prominent applications are in the construction of linkers for Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Linker for Antibody-Drug Conjugates (ADCs)
In the field of oncology, ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells. An ADC consists of a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects the two. The stability of this linker is paramount to the safety and efficacy of the ADC.
Ethyl azetidine-3-carboxylate hydrochloride is utilized as a precursor for non-cleavable linkers .[1][4] The rationale for using a non-cleavable linker is that the entire ADC must be internalized by the target cell and degraded in the lysosome to release the payload. This mechanism can reduce off-target toxicity compared to some cleavable linkers that might release the payload prematurely in the systemic circulation. The azetidine moiety within the linker can provide a rigid, defined conformation and improve the pharmacokinetic properties of the conjugate.
Linker for Proteolysis Targeting Chimeras (PROTACs)
PROTACs are an emerging therapeutic modality that co-opts the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule with a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.
Ethyl azetidine-3-carboxylate hydrochloride is employed in the synthesis of alkyl chain-based PROTAC linkers.[1][4] The linker's length, rigidity, and composition are critical for the successful formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, which is necessary for ubiquitination and subsequent proteasomal degradation of the target protein. The azetidine unit can serve as a rigid spacer within the linker, helping to optimize the spatial orientation of the two ligands for efficient ternary complex formation.
Safety and Handling
Ethyl azetidine-3-carboxylate hydrochloride is a chemical reagent that should be handled by trained professionals in a laboratory setting.
-
Hazard Statements: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[3]
-
Precautionary Measures: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
Ethyl azetidine-3-carboxylate hydrochloride is a valuable and versatile building block in modern medicinal chemistry. Its unique structural features and its role in the synthesis of sophisticated therapeutic modalities like ADCs and PROTACs underscore its importance for researchers in drug discovery and development. A thorough understanding of its synthesis, properties, and applications is essential for leveraging its full potential in creating the next generation of targeted therapies.
References
-
MCE. Ethyl azetidine-3-carboxylate hydrochloride. [Link]
-
PubChem. Ethyl azetidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 44828820. [Link]
-
ChemSynthesis. ethyl 3-azido-3-ethyl-1-azetidinecarboxylate - C8H14N4O2, density, melting point, boiling point, structural formula, synthesis. [Link]
-
ACS Publications. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3) - H Arylation. [Link]
-
Journal of the American Chemical Society. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. [Link]
-
Oakwood Chemical. Ethyl 3-azetidine-carboxylate hydrochloride. [Link]
-
PubChem. Ethyl azetidine-3-carboxylate | C6H11NO2 | CID 21717027. [Link]
Sources
- 1. Ethyl 3-azetidine-carboxylate hydrochloride [oakwoodchemical.com]
- 2. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
- 3. Ethyl azetidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 44828820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
